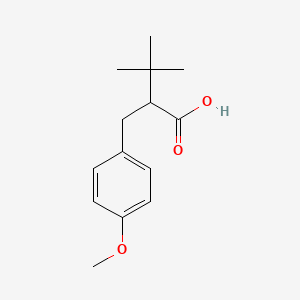
2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dimethylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by reduction and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOH, other nucleophiles, often in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-((4-Methoxyphenyl)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and dimethylbutanoic acid backbone provide a versatile framework for various chemical modifications and applications .
Propiedades
Número CAS |
110577-69-0 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)12(13(15)16)9-10-5-7-11(17-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,15,16) |
Clave InChI |
PTYBCRBBZGNHCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


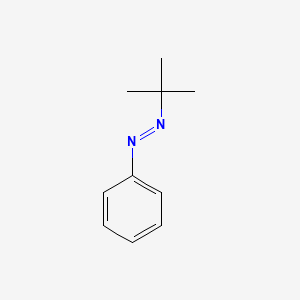
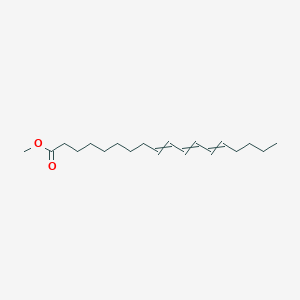
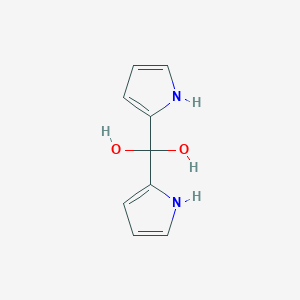
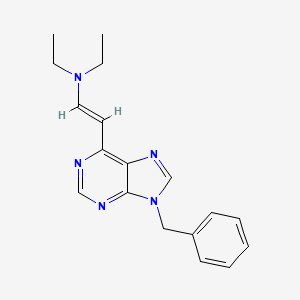
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)


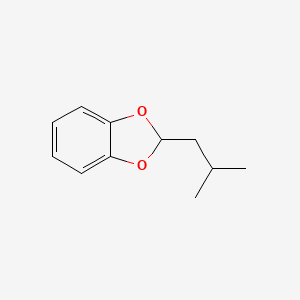
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)

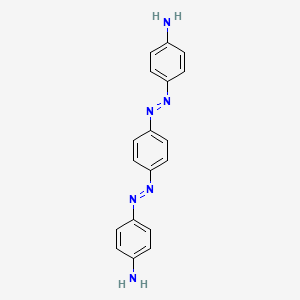

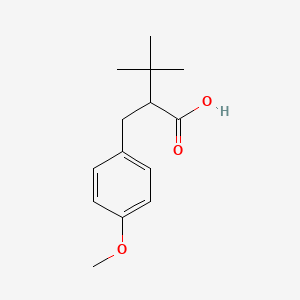
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
